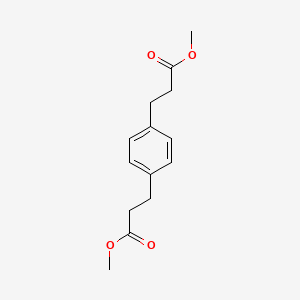
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is a heterocyclic compound that features both a thiophene ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and piperidine moieties in its structure allows for a diverse range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone typically involves the reaction of 5-aminothiophene-2-carboxylic acid with piperidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and less expensive than DCC may be explored.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiophene and piperidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the piperidine moiety could enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds such as 5-aminothiophene-2-carboxylic acid and its derivatives.
Piperidine derivatives: Compounds like piperidine-1-carboxylic acid and its derivatives.
Uniqueness
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is unique due to the combination of the thiophene and piperidine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C10H14N2OS |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
(5-aminothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7,11H2 |
Clé InChI |
MOKHDKLQRKCILX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




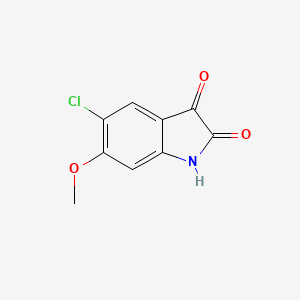
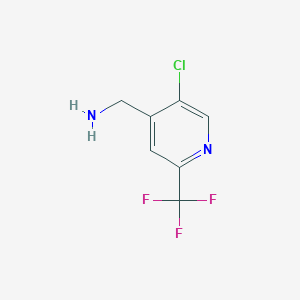

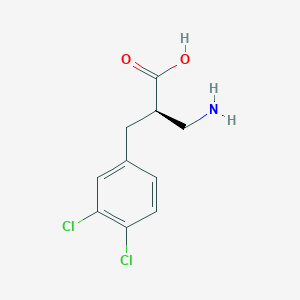
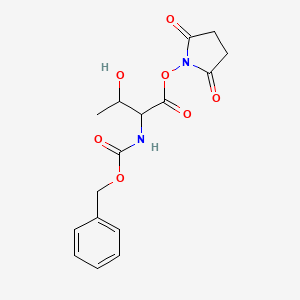
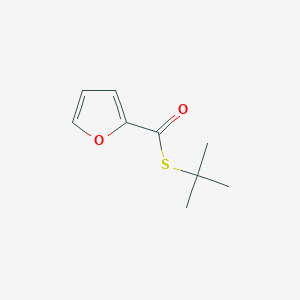
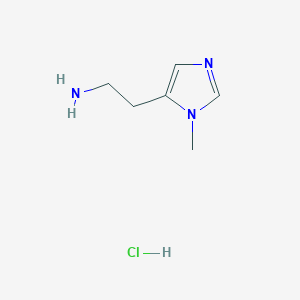
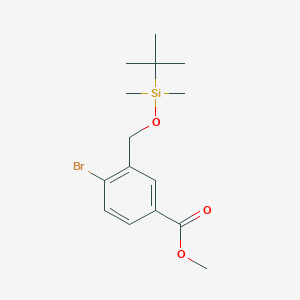
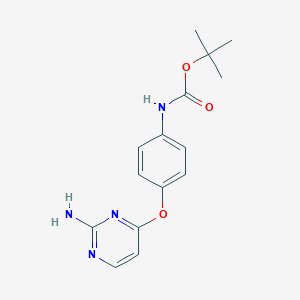
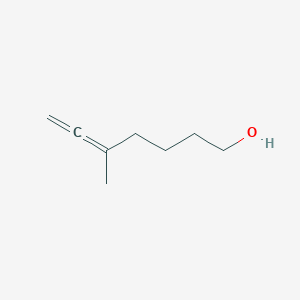
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
